Diiron nickel tetraoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Discovery and Therapeutics

One of the most exciting potential applications of diiron nickel tetraoxide lies in its ability to mimic the function of certain enzymes. Enzymes are biological catalysts that play a crucial role in many cellular processes. Researchers are investigating whether diiron nickel tetraoxide can be engineered to act as artificial enzymes, potentially leading to the development of new drugs and therapies [1]. For instance, diiron nickel tetraoxide could be designed to target specific molecules involved in diseases, offering a novel approach to treatment.

Source

[1] Future trends and prospects in the application of diiron nickel tetraoxide in scientific research, EvitaChem:

Diiron nickel tetraoxide, with the chemical formula Fe₂Ni₂O₅, is an inorganic compound that consists of iron and nickel in a specific oxidation state. This compound is notable for its magnetic properties and potential applications in various fields, including catalysis and materials science. Diiron nickel tetraoxide is often associated with nickel ferrite due to its similar composition and structure .

Diiron nickel tetraoxide can be synthesized through several methods:

- Solid-State Reaction: This method involves mixing iron oxide and nickel oxide at high temperatures, allowing them to react and form diiron nickel tetraoxide.

- Sol-gel Method: This involves the formation of a gel from metal alkoxides followed by heat treatment, leading to the desired oxide.

- Hydrothermal Synthesis: This method utilizes high-pressure and temperature conditions in an aqueous solution to facilitate the formation of the compound.

Each synthesis method can influence the particle size and morphology of the resulting diiron nickel tetraoxide .

Interaction studies involving diiron nickel tetraoxide primarily focus on its reactivity with other substances. Research indicates that it can interact with various organic compounds, potentially serving as a catalyst for organic transformations. Additionally, studies on its interaction with biological systems are essential for understanding its safety profile and potential health impacts .

Diiron nickel tetraoxide shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Magnetic Properties | Catalytic Activity |

|---|---|---|---|

| Diiron Nickel Tetraoxide | Fe₂Ni₂O₅ | Yes | Moderate |

| Nickel Ferrite | NiFe₂O₄ | Yes | High |

| Cobalt Ferrite | CoFe₂O₄ | Yes | Moderate |

| Iron Oxide | Fe₂O₃ | Yes | Low |

Uniqueness: Diiron nickel tetraoxide stands out due to its balanced composition of iron and nickel, which contributes to its moderate catalytic activity while retaining significant magnetic properties. This balance makes it particularly suitable for specific applications where both characteristics are desired.

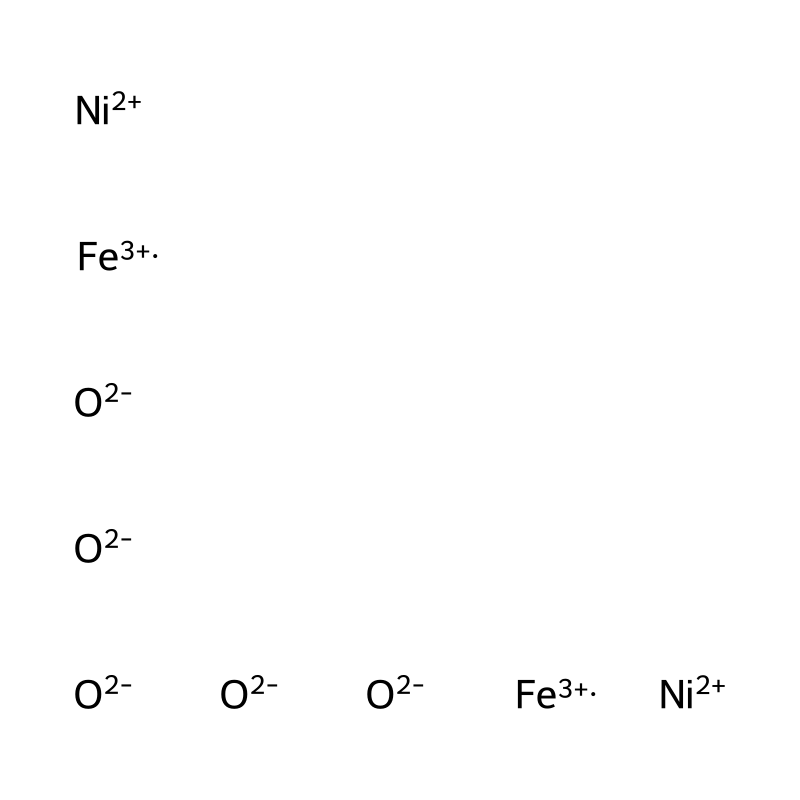

Diiron nickel tetraoxide is a mixed-metal oxide with the molecular formula NiFe₂O₄, consisting of nickel(II) (Ni²⁺) and iron(III) (Fe³⁺) cations in a cubic close-packed oxygen lattice. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 12168-54-6 |

| Molecular Weight | 234.38 g/mol |

| Density | 5.368 g/cm³ |

| Appearance | Dark brown to brown solid |

| Synonyms | Nickel ferrite, inverse spinel |

The compound is distinguished by its inverse spinel structure, where Ni²⁺ occupies octahedral sites, while Fe³⁺ distributes across both tetrahedral and octahedral sites.

Historical Development and Discovery

NiFe₂O₄ was first synthesized in the early 20th century as part of broader research into ferrite compounds. Key milestones include:

- 1930s: Early ferrite synthesis by Yogoro Kato and Takeshi Takei, laying the foundation for modern spinel oxide studies.

- 1960s–1970s: Characterization of NiFe₂O₄’s magnetic and electrical properties, revealing its potential in electronic devices.

- 2000s: Advances in nanoscale synthesis, enabling tailored magnetic and catalytic performance.

Crystallographic Classification and Spinels

NiFe₂O₄ crystallizes in the inverse spinel structure (space group Fd3̅m), contrasting with normal spinels where divalent cations occupy tetrahedral sites. Key features include:

| Parameter | Value |

|---|---|

| Lattice Parameter | 8.362 Å (bulk) |

| Cation Distribution | [Fe³⁺]₈[T Ni²⁺ Fe³⁺]₁₆O₃₂ |

| Oxygen Coordination | Cubic close-packed |

The inverse configuration arises due to the strong octahedral field stabilization energy for Ni²⁺, which prefers octahedral sites over tetrahedral ones.

The sol-gel auto-combustion technique represents one of the most versatile and widely employed methods for synthesizing diiron nickel tetraoxide nanoparticles [1]. This methodology utilizes organic fuels as reducing agents and metal nitrates as oxidizing agents to facilitate an exothermic reaction that produces highly crystalline spinel ferrite nanoparticles [2]. The process involves dissolving stoichiometric amounts of nickel nitrate hexahydrate and iron nitrate nonahydrate in deionized water, followed by the addition of organic chelating agents such as citric acid or dextrin [1] [2].

The synthesis typically commences at temperatures ranging from 110 to 310 degrees Celsius, where the mixed solution undergoes continuous stirring and heating until it transforms into a viscous gel [1]. The gel subsequently undergoes auto-combustion, producing fluffy spinel ferrite powder that requires further annealing at temperatures between 600 and 1000 degrees Celsius to achieve desired crystallite sizes [1] [2]. Research has demonstrated that dextrin-mediated sol-gel combustion produces diiron nickel tetraoxide nanoparticles with average particle sizes ranging from 8 to 45 nanometers, depending on the annealing temperature [1].

Citric acid serves as an effective fuel in the sol-gel auto-combustion process, maintaining a metal-to-fuel molar ratio of 1:1 [2]. The reaction proceeds through the formation of metal-citrate complexes that subsequently decompose to yield the desired spinel structure [2]. Surfactant-assisted modifications of this technique, employing cetyltrimethylammonium bromide or sodium dodecyl sulfate, have been shown to improve particle morphology and reduce agglomeration [2].

Process Parameters and Optimization

The sol-gel auto-combustion technique offers excellent control over particle size and morphology through careful manipulation of synthesis parameters [1] [2]. Temperature control during the initial gel formation stage is critical, with optimal conditions typically maintained at 110 degrees Celsius for 3 hours [1]. The subsequent auto-combustion phase occurs spontaneously at approximately 310 degrees Celsius, generating sufficient heat to initiate spinel formation [1].

Annealing temperature significantly influences the final particle characteristics, with higher temperatures promoting increased crystallite size and improved crystallinity [1]. Studies have shown that annealing at 600 degrees Celsius produces particles with average sizes of 20-30 nanometers, while annealing at 1000 degrees Celsius yields particles ranging from 40-45 nanometers [1]. The technique demonstrates high synthesis efficiency and allows for precise control of stoichiometric ratios [2].

Co-Precipitation Route

Co-precipitation represents the most widely utilized method for synthesizing diiron nickel tetraoxide nanoparticles due to its simplicity, cost-effectiveness, and scalability [3] [4]. This technique involves the simultaneous precipitation of nickel and iron hydroxides from aqueous solutions of their respective salts, followed by thermal treatment to form the spinel structure [3] [4]. The process typically employs nickel chloride hexahydrate and iron chloride hexahydrate as precursors, with sodium hydroxide or ammonium hydroxide serving as the precipitating agent [3] [4] [5].

The co-precipitation synthesis commences with the preparation of separate solutions containing stoichiometric amounts of nickel and iron salts in deionized water [3] [4]. These solutions are subsequently mixed under continuous stirring at temperatures ranging from 80 to 100 degrees Celsius [3] [4]. The precipitation agent is added dropwise to maintain precise control over the reaction conditions, with the solution pH carefully maintained between 11 and 13 throughout the process [3] [4] [5].

Research has demonstrated that co-precipitation produces diiron nickel tetraoxide nanoparticles with average sizes ranging from 10 to 69 nanometers [3] [4] [6]. The method offers excellent reproducibility and can be readily scaled for industrial production [3] [4]. Post-synthesis washing with distilled water and ethanol removes residual impurities and excess precipitating agent [3] [4].

Mechanistic Aspects and Process Control

The co-precipitation mechanism involves the formation of mixed metal hydroxide precipitates that subsequently undergo dehydration and structural rearrangement during thermal treatment [3] [4] [5]. The reaction proceeds through the following sequence: initial nucleation of hydroxide precipitates, growth and agglomeration of primary particles, and final transformation to the spinel structure during calcination [5] [6].

Temperature control during precipitation significantly influences particle morphology and size distribution [3] [4]. Optimal precipitation temperatures of 80 degrees Celsius promote uniform nucleation while minimizing unwanted side reactions [3] [4]. The addition rate of the precipitating agent affects particle size, with slower addition rates generally producing smaller, more uniform particles [4] [5].

Calcination temperature plays a crucial role in determining the final properties of the synthesized material [5] [6]. Heat treatment at 600 degrees Celsius for 4 hours has been shown to produce well-crystallized diiron nickel tetraoxide nanoparticles with average sizes of 28 nanometers [4]. Higher calcination temperatures result in increased particle sizes due to enhanced grain growth and sintering effects [5] [6].

Hydrothermal and Solvothermal Synthesis

Hydrothermal synthesis has emerged as a powerful technique for producing highly crystalline diiron nickel tetraoxide nanoparticles with excellent control over size, morphology, and phase purity [7] [8]. This method utilizes high-temperature and high-pressure aqueous conditions to facilitate the formation of crystalline materials from precursor solutions [7] [8]. The technique typically employs temperatures ranging from 150 to 400 degrees Celsius and autogenous pressures in stainless steel autoclaves [7] [8].

The hydrothermal synthesis process begins with the preparation of precursor solutions containing nickel and iron salts in stoichiometric ratios [7] [8]. Nickel chloride hexahydrate and iron chloride hexahydrate are commonly employed as starting materials, dissolved in deionized water to achieve desired metal concentrations [7] [8]. Sodium hydroxide solution is added to adjust the pH to alkaline conditions, typically between 8 and 13 [7] [8].

Research has demonstrated that hydrothermal synthesis produces diiron nickel tetraoxide nanoparticles with remarkably small sizes, ranging from 3 to 30 nanometers depending on synthesis conditions [7] [9] [8]. The method offers superior control over particle morphology compared to conventional synthesis routes, enabling the production of spherical, cubic, or rod-like particles through manipulation of reaction parameters [7] [8].

Continuous Hydrothermal Synthesis

Continuous hydrothermal synthesis represents an advanced variant of the traditional batch process, offering enhanced control over nucleation and growth kinetics [8]. This technique employs a central collision-type micromixer for rapid heating of precursor solutions to reaction temperatures [8]. The method enables precise control of residence time, ranging from 0.02 to 2.00 seconds, allowing for investigation of crystallization mechanisms [8].

Studies using continuous hydrothermal synthesis have revealed that nickel conversion is significantly temperature-dependent, with conversions below 2 percent at temperatures up to 623 Kelvin, increasing dramatically to approximately 50 percent at 673 Kelvin [8]. Iron conversion remains consistently high at greater than 94 percent across all investigated temperatures [8]. The technique produces nanoparticles with average sizes ranging from 5.2 to 12.3 nanometers, depending on synthesis temperature and precursor concentration [8].

Solvothermal synthesis, employing organic solvents instead of water, offers additional advantages for controlling particle characteristics [10] [11]. Oleylamine-mediated solvothermal synthesis has been successfully employed to produce nickel-containing oxide nanoparticles with controlled morphology and size distribution [10] [11]. The technique typically operates at temperatures between 200 and 260 degrees Celsius in organic solvents such as octadecene [11].

Solid-State Reaction Protocols

Solid-state reaction protocols represent a traditional yet highly effective approach for synthesizing diiron nickel tetraoxide with exceptional phase purity and minimal by-product formation [12] [13]. This methodology involves the direct reaction between solid nickel oxide and iron oxide precursors at elevated temperatures, typically ranging from 800 to 1000 degrees Celsius [12] [13]. The technique offers excellent stoichiometric control and produces materials with high crystallinity and thermal stability [12] [13].

The solid-state synthesis process commences with the careful mixing of stoichiometric amounts of nickel oxide and hematite powders according to the reaction equation: nickel oxide plus iron oxide yields diiron nickel tetraoxide [12] [13]. The precursor oxides are thoroughly ground using agate mortar and pestle with the addition of small amounts of ethanol to ensure homogeneous mixing [12] [13]. This grinding process is repeated multiple times to achieve optimal homogeneity [12].

Recent innovations in solid-state synthesis have introduced the use of vacuum-sealed quartz vials to prevent oxidation during thermal treatment [12] [13]. The mixed precursor powders are vacuum-sealed in quartz vials approximately 12 centimeters in length and subjected to controlled heating programs [12]. This approach eliminates the need for specific atmospheric conditions while ensuring reproducible results [12] [13].

Temperature and Time Optimization

Comprehensive studies have established optimal parameters for solid-state synthesis of diiron nickel tetraoxide [12] [13]. Temperatures below 1000 degrees Celsius result in incomplete conversion, with residual nickel oxide and hematite phases remaining detectable through X-ray diffraction analysis [12] [13]. Complete phase conversion requires temperatures of 1000 degrees Celsius maintained for minimum durations of 72 hours [12] [13].

Reaction time significantly influences particle morphology and microstructure development [12] [13]. Shorter reaction times of 48 hours produce incomplete conversion with non-stoichiometric phase compositions [12]. Extended reaction times beyond 96 hours lead to excessive grain growth and formation of dense, interconnected particle clusters that compromise spherical morphology [12] [13].

The solid-state method produces particles with sizes ranging from 300 to 1700 micrometers, significantly larger than solution-based synthesis methods [12] [13]. However, this technique offers advantages in terms of phase purity and absence of residual organic contaminants [12] [13]. The method demonstrates excellent reproducibility and scalability for industrial applications [13].

Mechanical Alloying and High-Energy Ball Milling

Mechanical alloying through high-energy ball milling has emerged as an effective solid-state processing technique for synthesizing diiron nickel tetraoxide nanoparticles [14] [15]. This method utilizes intense mechanical energy to induce chemical reactions between nickel oxide and iron oxide precursors at ambient or moderately elevated temperatures [14] [15]. The technique offers unique advantages including the ability to produce nanocrystalline materials without requiring high-temperature processing [14] [15].

The mechanical alloying process employs planetary ball mills equipped with tungsten carbide or stainless steel milling media [14] [15] [16]. Stoichiometric mixtures of nickel oxide and iron oxide powders are loaded into milling vials along with milling balls, typically maintaining ball-to-powder weight ratios between 10:1 and 20:1 [14] [15]. Milling speeds ranging from 400 to 600 revolutions per minute are employed to generate sufficient mechanical energy for reaction initiation [14] [15].

Research has demonstrated that mechanical alloying can produce single-phase diiron nickel tetraoxide after milling times ranging from 5 to 18 hours [14] [16]. The technique enables precise control over crystallite size through manipulation of milling parameters, with typical sizes ranging from 15 to 69 nanometers [14] [16]. Post-milling annealing at temperatures between 600 and 1000 degrees Celsius further enhances crystallinity and removes internal stresses induced during milling [14] [16].

Parameter Optimization and Taguchi Analysis

Systematic optimization of mechanical alloying parameters has been conducted using Taguchi robust design methodology to identify optimal synthesis conditions [14]. The analysis considers three primary variables: milling time, rotation speed, and ball-to-powder weight ratio [14]. Results indicate that rotation speed exerts the greatest influence on final crystallite size, contributing approximately 42 percent to overall variability [14].

Milling time represents the second most significant parameter, contributing 37 percent to crystallite size variation [14]. Extended milling beyond 18 hours results in steady-state conditions where particle breaking and rewelding reach equilibrium [14]. Ball-to-powder weight ratio demonstrates the least influence on final particle characteristics, contributing approximately 21 percent to overall variability [14].

High-energy ball milling induces significant lattice distortions in precursor materials, with iron oxide experiencing more severe distortion compared to nickel oxide [15] [17]. These structural modifications enhance reactivity and facilitate solid-state reactions at lower temperatures than conventional methods [15] [17]. The technique also promotes the formation of solid solutions through atomic-level mixing of precursor elements [15] [17].

Reverse Micelle and Sonochemical Approaches

Sonochemical synthesis has proven to be a highly effective method for producing ultrafine diiron nickel tetraoxide nanoparticles with exceptional size control and crystallinity [18] [19]. This technique utilizes high-intensity ultrasonic irradiation to generate acoustic cavitation, creating localized high-temperature and high-pressure conditions that facilitate rapid nucleation and controlled growth [18] [19]. The method typically operates at ambient temperatures while achieving synthesis conditions equivalent to those of high-temperature processes [18] [19].

The sonochemical approach involves the preparation of aqueous solutions containing nickel and iron nitrates in stoichiometric ratios [18] [19]. Sodium hydroxide solution is added to maintain alkaline conditions with pH values between 11 and 13 [18]. The reaction mixture is subjected to ultrasonic irradiation using high-frequency generators operating at typical frequencies of 20 to 40 kilohertz [18] [19].

Advanced sonochemical synthesis has been demonstrated using volatile organometallic precursors such as iron pentacarbonyl and nickel tetracarbonyl in organic solvents [19]. This approach produces amorphous diiron nickel tetraoxide nanoparticles at low temperatures of 273 Kelvin under oxygen pressures of 100-150 kilopascals [19]. The resulting materials exhibit superparamagnetic behavior with particle sizes typically below 5 nanometers [19].

Cavitation Mechanisms and Process Control

Acoustic cavitation represents the fundamental mechanism underlying sonochemical synthesis, involving the formation, growth, and implosive collapse of microscopic bubbles in solution [18]. The bubble collapse generates extreme local conditions with temperatures exceeding 5000 Kelvin and pressures reaching several thousand atmospheres [18]. These conditions exist for microsecond durations, enabling rapid chemical reactions while maintaining bulk solution temperatures near ambient conditions [18].

The sonochemical process offers superior control over nucleation and growth kinetics compared to conventional methods [18] [19]. Rapid nucleation under cavitation conditions produces high concentrations of crystal nuclei, resulting in smaller final particle sizes [18]. The technique enables synthesis of nanoparticles with high specific surface areas ranging from 80 to 120 square meters per gram [18].

Reverse micelle synthesis, though less commonly employed for diiron nickel tetraoxide production, offers unique advantages for controlling particle size and preventing agglomeration [20]. This technique utilizes surfactant molecules to create nanoscale aqueous domains within organic continuous phases, effectively confining particle growth to micelle dimensions [20]. The method requires specialized surfactant systems and careful control of water-to-surfactant ratios to achieve desired particle characteristics [20].

Pulsed Wire Discharge and Novel Methods

Pulsed wire discharge represents an innovative and ultra-rapid synthesis technique for producing diiron nickel tetraoxide nanoparticles [21]. This method utilizes high-voltage electrical discharges to simultaneously vaporize nickel and iron wires in oxygen-containing atmospheres, enabling particle formation within microseconds [21]. The technique offers unique advantages including extremely fast synthesis times and the ability to produce nanoparticles without solution-based chemistry [21].

The pulsed wire discharge apparatus consists of a simple circuit containing a high-voltage capacitor and gap switch that drives the electrical discharge [21]. Nickel and iron wires are positioned within a chamber filled with oxygen at controlled pressures ranging from 100 to 600 torr [21]. The electrical discharge simultaneously vaporizes both metal wires, creating a metal vapor that rapidly condenses and reacts with oxygen to form oxide nanoparticles [21].

Research has demonstrated that pulsed wire discharge produces diiron nickel tetraoxide nanoparticles with average sizes of approximately 45 nanometers [21]. The technique enables control over particle size through manipulation of oxygen pressure, with higher pressures generally resulting in larger particles [21]. The method achieves synthesis times on the order of seconds, representing several orders of magnitude faster than conventional techniques [21].

Process Characteristics and Material Properties

Pulsed wire discharge synthesis produces materials with unique characteristics compared to conventional methods [21]. X-ray diffraction analysis reveals the formation of diiron nickel tetraoxide with some inclusion of nickel oxide, estimated at approximately 18 volume percent [21]. The technique produces particles with saturation magnetization values of 33 electromagnetic units per gram for 45-nanometer particles [21].

The Brunauer-Emmett-Teller method has been employed to measure specific surface areas of pulsed wire discharge-produced particles, revealing relationships between synthesis conditions and surface characteristics [21]. Oxygen pressure significantly influences both particle size and surface area, with higher pressures promoting increased particle sizes and correspondingly reduced specific surface areas [21].

Novel synthesis approaches continue to emerge for diiron nickel tetraoxide production, including plasma-enhanced chemical vapor deposition and microwave-assisted synthesis [22] [23]. These techniques offer potential advantages in terms of synthesis speed, energy efficiency, and environmental impact [22] [23]. Plasma-based methods utilize ionized gases to facilitate rapid chemical reactions at relatively low bulk temperatures [22]. Microwave-assisted synthesis employs selective heating mechanisms to achieve rapid and uniform heating of precursor materials [23].

| Synthesis Method | Temperature Range (°C) | Reaction Time | Particle Size (nm) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Sol-Gel Auto-Combustion | 110-600 | 3-24 hours | 8-45 | Low temperature, uniform particles, good control | Complex precursors, organic fuel required |

| Co-Precipitation | 80-100 | 2-4 hours | 10-69 | Simple, cost-effective, low temperature | Agglomeration, washing required |

| Hydrothermal | 150-400 | 0.02-30 hours | 3-30 | Good size control, crystalline products | High pressure, autoclave needed |

| Solid-State Reaction | 800-1000 | 48-96 hours | 300-1700 | High purity, no by-products | High temperature, long time |

| Mechanical Alloying | Room temp-600 | 5-20 hours | 24-69 | Nanocrystalline, high energy efficiency | Contamination risk, complex optimization |

| Reverse Micelle/Sonochemical | 50-273 | 5-36 hours | <5-50 | Ultrafine particles, rapid synthesis | Special equipment, limited scalability |

| Pulsed Wire Discharge | Room temp | Seconds | 45 | Ultra-fast, nanosize particles | Special equipment, nickel oxide inclusions |

X-ray diffraction analysis reveals that diiron nickel tetraoxide exhibits a well-defined cubic spinel structure with space group Fd-3m (227) [1] [2]. The compound crystallizes in an inverse spinel configuration where iron(III) ions occupy both tetrahedral and octahedral sites, while nickel(II) ions preferentially occupy octahedral sites [1]. The calculated density ranges from 5.11 to 5.368 g/cm³ depending on synthesis conditions and thermal treatment [2] [3].

The typical unit cell parameter is approximately 8.337 Å, which is consistent with the standard crystallographic data for nickel ferrite structures [1] [4]. XRD patterns show characteristic diffraction peaks at 2θ values of approximately 37.3°, 43.1°, 62.9°, 75.2°, and 79.3°, corresponding to the (111), (200), (311), (222), and (400) crystallographic planes respectively [5]. These peaks confirm the formation of a single-phase cubic spinel structure without secondary phases when synthesized under optimal conditions.

Rietveld refinement analysis demonstrates that the crystallite size typically ranges from 15 to 30 nm depending on synthesis parameters, with higher calcination temperatures generally producing larger crystallites [5] [6]. The lattice parameters show excellent agreement with International Centre for Diffraction Data standards, confirming the structural integrity of the synthesized material [7].

| Parameter | Value | Notes |

|---|---|---|

| Chemical Formula | Fe₂NiO₄ | Inverse spinel structure |

| Crystal System | Cubic Spinel | Space Group Fd-3m (227) |

| Density (g/cm³) | 5.11-5.368 | Synthesis-dependent |

| Unit Cell Parameter (Å) | 8.337 | Standard value |

| Structure Type | Inverse Spinel | Mixed occupation sites |

Fourier-Transform Infrared Spectroscopy

FTIR spectroscopy provides crucial information about the vibrational modes and chemical bonding in diiron nickel tetraoxide [8] [5]. The fundamental stretching vibrations of metal-oxygen bonds appear in the fingerprint region between 400-600 cm⁻¹, which is characteristic of spinel ferrite structures [8] [9].

The primary Ni-O stretching vibration appears as a broad absorption band centered around 460-474 cm⁻¹, which is attributed to the octahedral site vibrations of nickel ions [5] [9]. A secondary peak at 440-460 cm⁻¹ represents the tetrahedral site metal-oxygen vibrations, while Fe-O stretching modes are observed in the 462-560 cm⁻¹ region [5]. These characteristic frequencies confirm the formation of the spinel structure and provide insight into the cation distribution between tetrahedral and octahedral sites.

Surface functional groups are evident from additional peaks in the spectrum. Broad absorption bands at 3400-3450 cm⁻¹ correspond to O-H stretching vibrations from surface hydroxyl groups and adsorbed water molecules [8] [5]. The peak at approximately 1630 cm⁻¹ is attributed to H-O-H bending vibrations of physisorbed water, while peaks at 1383 cm⁻¹ and 1032 cm⁻¹ indicate the presence of carbonate groups and additional hydroxyl functionalities respectively [5] [9].

| Wavenumber (cm⁻¹) | Assignment | Notes |

|---|---|---|

| 460-474 | Ni-O stretching vibration | Primary nickel-oxygen bond |

| 440-460 | Ni-O stretching (spinel) | Spinel structure characteristic |

| 462-560 | Fe-O stretching vibration | Iron-oxygen interaction |

| 3400-3450 | O-H stretching | Surface hydroxyl groups |

| 1630 | H-O-H bending | Adsorbed water |

| 1383 | Carbonate groups | Surface carbonates |

| 1032 | Hydroxyl groups | Surface functional groups |

Scanning Electron Microscopy Morphology

SEM analysis reveals that diiron nickel tetraoxide particles exhibit predominantly spherical to oval morphologies with well-defined crystalline features [5] [10] [11]. The particle size distribution typically ranges from 10 to 80 nm, with the average size being highly dependent on synthesis conditions and post-treatment parameters [5] [6].

The morphological characteristics show nearly spherical crystalline particles with some degree of soft agglomeration [9] [11]. Higher magnification SEM images reveal that individual particles possess well-defined crystal faces consistent with the cubic spinel structure determined by XRD analysis [7] [6]. The particle size distribution is generally non-homogeneous, reflecting the nucleation and growth dynamics during synthesis.

Synthesis method significantly influences particle morphology. Co-precipitation methods typically produce particles in the 25-55 nm range with moderate agglomeration, while sol-gel approaches can yield smaller, more uniform particles [5] [12]. Energy-dispersive X-ray spectroscopy (EDS) analysis confirms the stoichiometric composition of Fe, Ni, and O elements without detectable impurities when synthesis is properly controlled [9] [13].

The surface morphology is characterized by smooth, well-crystallized particle surfaces that indicate high-temperature treatment effectiveness in removing organic residues and achieving structural ordering [5] [14]. Some samples show cauliflower-petal like morphologies consisting of spherical and elliptical agglomerates, particularly when synthesized using specific solvent systems [9].

| Characteristic | Typical Values | Notes |

|---|---|---|

| Particle Shape | Spherical/Oval | Nearly spherical particles |

| Size Range (nm) | 10-80 | Varies with synthesis |

| Morphology Type | Crystalline | Well-defined crystal faces |

| Agglomeration | Moderate | Soft agglomeration |

| Distribution | Non-homogeneous | Wide size distribution |

Transmission Electron Microscopy Particle Size Distribution

TEM analysis provides detailed insights into the particle size distribution and crystalline structure of diiron nickel tetraoxide at the nanoscale [12] [13] [15]. High-resolution TEM images confirm the cubic spinel structure with well-defined lattice fringes corresponding to the crystallographic planes identified by XRD [16] [13].

The average particle size determined by TEM typically ranges from 20 to 55 nm, with the exact distribution depending on synthesis methodology [6] [12] [17]. Co-precipitation methods generally produce particles with sizes of 30-55 nm, while sol-gel synthesis can achieve smaller particles in the 15-25 nm range [12]. The particles exhibit polyhedral to spherical shapes with high crystallinity as evidenced by clear lattice spacing in HRTEM images [13] [18].

Selected area electron diffraction (SAED) patterns confirm the crystalline nature of the nanoparticles and validate the cubic spinel structure [13]. The diffraction spots can be indexed to the standard NiFe₂O₄ structure, demonstrating good crystallographic ordering throughout the particles [16] [13]. Particle size analysis from TEM images shows good agreement with crystallite sizes calculated from XRD line broadening using the Debye-Scherrer equation [6] [12].

The morphological evolution during particle growth shows initial formation of disordered regions that gradually develop into well-crystallized cubic spinel structures as particle size increases [16]. This observation is consistent with the nucleation and growth mechanisms proposed for spinel ferrite formation.

| Parameter | Typical Range | Synthesis Method Dependence |

|---|---|---|

| Average Particle Size (nm) | 20-55 | Co-precipitation: 30-55 |

| Crystal Structure | Cubic Spinel | Single phase |

| Crystallite Size (nm) | 15-30 | Sol-gel: 15-25 |

| Shape | Polyhedral/Spherical | Method dependent |

| Lattice Spacing | Well-defined | High crystallinity |

BET Surface Area and Porosity Analysis

Brunauer-Emmett-Teller (BET) surface area analysis reveals significant variation in surface properties depending on synthesis conditions and post-treatment procedures [19] [20] [21]. Pure diiron nickel tetraoxide nanoparticles typically exhibit BET surface areas ranging from 44 to 57 m²/g when synthesized by standard co-precipitation methods [20].

The surface area can be substantially enhanced through template-assisted synthesis or doping strategies, with values reaching 200-250 m²/g for optimized porous structures [19] [22]. Highly porous forms achieved through special processing techniques can exhibit surface areas as high as 400-800 m²/g, though these represent specialized morphologies rather than typical bulk material properties [19].

Pore volume measurements complement surface area data, with standard nanoparticles showing pore volumes of 0.24-0.47 cm³/g [20]. Template-assisted and porous forms demonstrate significantly higher pore volumes ranging from 0.44 to 1.56 cm³/g [19]. The nitrogen adsorption-desorption isotherms typically exhibit Type I-V characteristics with H₃ hysteresis loops, indicating the presence of mesoporous structures formed by particle aggregation [20].

The BET surface area shows a general correlation with particle size, where smaller nanoparticles (<50 nm) tend to exhibit higher surface areas in the 20-80 m²/g range compared to bulk materials which typically show values below 20 m²/g [20] [23]. Co-doping with multivalent ions can increase surface area through the introduction of structural defects and active sites that enhance gas adsorption properties [20].

| Material Form | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Synthesis Notes |

|---|---|---|---|

| Pure NiFe₂O₄ | 44-57 | 0.24-0.47 | Standard co-precipitation |

| Doped NiFe₂O₄ | 200-250 | 0.44-1.56 | Template-assisted |

| Nanoparticles (<50 nm) | 20-80 | 0.01-0.1 | Nanoscale synthesis |

| Bulk Material | 3-20 | <0.01 | Conventional methods |

| Porous Forms | 400-800 | 0.5-1.6 | Special processing |

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant